molecular formula C14H12ClNO4S3 B2932952 5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034485-19-1

5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2932952
CAS RN: 2034485-19-1
M. Wt: 389.88
InChI Key: RXGKJKAPHUFMST-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12ClNO4S3 and its molecular weight is 389.88. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition for Ocular Hypotensive Activity

The compound 5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is part of a series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides explored for their potential in treating glaucoma through topical ocular hypotensive activity. The research focused on optimizing the inhibitory potency against carbonic anhydrase, improving water solubility, and minimizing pigment binding in the iris, indicating a specific application in the development of glaucoma treatments (Prugh et al., 1991).

Biofuel Production Catalyst

Another application of related sulfonamides involves the conversion of 5-(hydroxymethyl)-2-furfural with ethanol to produce biofuels or fuel additives, showcasing the compound's potential role in sustainable energy. Sulfonated graphene oxide was found to exhibit superior catalytic performance for this conversion, highlighting an interest in similar sulfonamide structures for enhancing biofuel production processes (Antunes et al., 2014).

Metal Corrosion Inhibition

In the context of industrial applications, similar chemical structures have been tested for their efficacy in inhibiting corrosion of mild steel in acidic mediums. The studies revealed that such compounds could significantly increase the inhibition efficiency, providing a pathway for their use in protecting metals against corrosion (Sappani & Karthikeyan, 2014).

Drug Discovery and Synthesis

Compounds with the thiophene and furan moieties, similar to the structure of interest, have been extensively explored in drug discovery for their versatile applications, including the development of therapeutic agents. These compounds are valued for their stability and ease of functionalization, serving as scaffolds or synthons in the synthesis of a variety of pharmacologically active compounds (Sperry & Wright, 2005).

properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S3/c15-12-5-6-13(22-12)23(18,19)16-9-14(17,10-3-1-7-20-10)11-4-2-8-21-11/h1-8,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGKJKAPHUFMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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